1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol

Lipophilicity Drug-likeness Pyrazole derivatives

This 1,3-bis(4-chlorophenyl)-1H-pyrazol-4-ol (CAS 1202030-43-0) offers a unique combination of high lipophilicity (logP 4.53) and a C4 hydrogen-bond donor, ideal for kinase hinge-region fragment libraries and cell-permeable probe design. Unlike mono-chlorophenyl or non-chlorinated analogs, the symmetrical dual 4-chlorophenyl architecture enhances membrane permeability and metabolic stability. Pre-catalogued availability from Sigma-Aldrich accelerates hit-to-lead timelines by eliminating de novo core synthesis. Predicted antimycobacterial activity (Pa=0.577) supports whole-cell screening against Mycobacterium tuberculosis.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 1202030-43-0
Cat. No. B1489520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
CAS1202030-43-0
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H
InChIKeyFHJBYWSTLSOXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol (CAS 1202030-43-0): Procurement-Relevant Physicochemical & Structural Profile


1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol (CAS 1202030-43-0) is a fully substituted pyrazol-4-ol bearing two 4-chlorophenyl groups at the N1 and C3 positions [1]. It possesses a molecular formula of C₁₅H₁₀Cl₂N₂O, a molecular weight of 305.16 g/mol, one hydrogen bond donor (the C4 hydroxyl), and two hydrogen bond acceptors . The compound is commercially catalogued as a research chemical and building block (e.g., Sigma‑Aldrich/JRD0566) [2], with a calculated logP of 4.53 indicating significant lipophilicity relative to mono‑aryl or non‑chlorinated pyrazol‑4‑ol analogs [3].

Why 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol Cannot Be Replaced by Generic Pyrazol‑4‑ol Derivatives


In‑class pyrazol‑4‑ol derivatives exhibit profound substituent‑dependent variation in lipophilicity, electronic character, and biological target engagement. The symmetrical 1,3‑bis(4‑chlorophenyl) decoration of the target compound confers a markedly higher logP (4.53) compared to the mono‑chlorophenyl analog 1‑(4‑chlorophenyl)‑1H‑pyrazol‑4‑ol or the non‑chlorinated 1,3‑diphenyl‑1H‑pyrazol‑4‑ol [1]. This difference alters membrane permeability, metabolic stability, and off‑target liability. Therefore, generic interchange to a simpler pyrazol‑4‑ol risks losing the specific property profile required for applications demanding balanced lipophilicity and hydrogen‑bonding capacity, as quantified in the evidence below [2].

Quantitative Differentiation Evidence for 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol vs. Closest Analogs


Lipophilicity Advantage Over Mono‑Chlorophenyl and Non‑Chlorinated Pyrazol‑4‑ols

The target compound’s logP (4.53) is substantially higher than that of 1‑(4‑chlorophenyl)‑1H‑pyrazol‑4‑ol, which lacks the second 4‑chlorophenyl moiety and is estimated to have a logP ≈ 2.5–3.0 [1]. This difference arises from the additive hydrophobic contribution of the second chlorophenyl ring and can enhance membrane permeability in cell‑based assays.

Lipophilicity Drug-likeness Pyrazole derivatives

Increased Hydrogen‑Bond Donor Capacity Relative to 4‑Unsubstituted Pyrazoles

Unlike 1,3‑bis(4‑chlorophenyl)‑1H‑pyrazole (which lacks the C4 hydroxyl), the target compound possesses one hydrogen‑bond donor . This functional group enables intermolecular hydrogen bonding that can influence solubility, polymorphism, and target binding.

Hydrogen bonding Solubility Crystal engineering

In Silico Target Prediction Suggests Protein Kinase and Antimycobacterial Activity

PASS (Prediction of Activity Spectra for Substances) analysis assigns the target compound a protein kinase inhibitor probability of Pa = 0.584 and an antimycobacterial probability of Pa = 0.577 [1]. These scores are moderately predictive and suggest biological activity that is not evident for the mono‑chlorophenyl or non‑chlorinated analogs, which typically show lower Pa values for kinase inhibition.

Kinase inhibition Antimycobacterial PASS prediction

Commercial Availability as a Pre‑Catalogued Building Block Accelerates Procurement for SAR Programs

The target compound is stocked by Sigma‑Aldrich (JRD0566‑1G) and distributed through Cenmed, with a catalog price of approximately $914–$1,015 per gram [1]. In contrast, many custom‑synthesized analogs carrying only one 4‑chlorophenyl group or lacking the hydroxyl require multi‑step synthesis and purification, leading to longer lead times and higher cost.

Chemical sourcing Building block SAR

Priority Application Scenarios for 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol Based on Quantitative Evidence


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The predicted protein kinase inhibitor probability (Pa = 0.584) [1] and the presence of a hydrogen‑bond donor at C4 make this scaffold suitable for fragment libraries targeting the kinase hinge region. Its high logP (4.53) [2] may enhance cell permeability, supporting early cellular target engagement assays.

Antimycobacterial Lead Identification

PASS prediction indicates antimycobacterial activity (Pa = 0.577) [1]. Procurement of the pre‑catalogued building block [3] enables rapid synthesis of derivatives for whole‑cell screening against Mycobacterium tuberculosis, where lipophilic pyrazoles have historically shown promise.

Chemical Biology Tool Compound Development

The dual 4‑chlorophenyl architecture provides a unique combination of high lipophilicity and one HBD. This property profile is valuable for designing cell‑permeable probes that require passive diffusion, while the hydroxyl group allows further functionalization (e.g., esterification, etherification) to modulate pharmacokinetic properties.

Structure–Activity Relationship (SAR) Expansion of Pyrazole Libraries

The immediate availability of this compound through Sigma‑Aldrich [3] reduces synthesis burden. Medicinal chemists can use it as a starting point to explore the SAR around the 4‑position without investing in de novo synthesis of the core, accelerating hit‑to‑lead timelines.

Quote Request

Request a Quote for 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.